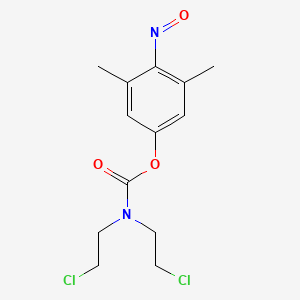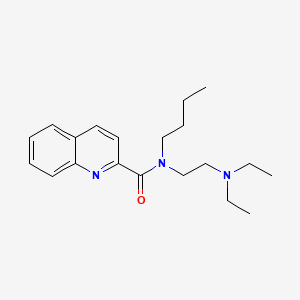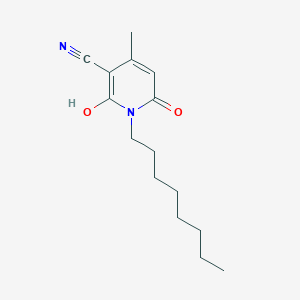
2-Hydroxy-4-isooctoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(isooctoxy)benzophenone: is an organic compound with the molecular formula C21H26O3 and a molecular weight of 326.429 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and an isooctoxy group at the fourth position on the benzene ring. This compound is widely used as a UV filter in various applications, including cosmetics, plastics, and other materials to protect against UV radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-(isooctoxy)benzophenone can be synthesized by the reaction of isooctyl chloride with resorcinol in the presence of sodium carbonate and sodium iodide in acetone. The reaction is typically carried out at a temperature of 150°C for about 4 hours, yielding the desired product with a high efficiency of 97% .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4-(isooctoxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as distillation and recrystallization to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-(isooctoxy)benzophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The isooctoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various alkoxy-substituted benzophenones.
Applications De Recherche Scientifique
2-Hydroxy-4-(isooctoxy)benzophenone has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of 2-Hydroxy-4-(isooctoxy)benzophenone involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps protect materials and biological tissues from UV-induced damage .
Molecular Targets and Pathways:
UV Absorption: The benzophenone structure allows for efficient absorption of UV radiation, particularly in the UV-A and UV-B regions.
Antioxidant Activity: The hydroxy group contributes to the compound’s antioxidant properties, neutralizing free radicals generated by UV exposure.
Comparaison Avec Des Composés Similaires
Oxybenzone (Benzophenone-3): Another benzophenone derivative used as a UV filter in sunscreens and cosmetics.
2-Hydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in similar applications.
Uniqueness: 2-Hydroxy-4-(isooctoxy)benzophenone is unique due to its specific substitution pattern, which enhances its UV-absorbing capabilities and provides additional stability compared to other benzophenone derivatives. The presence of the isooctoxy group also contributes to its solubility and compatibility with various formulations .
Propriétés
Numéro CAS |
33059-05-1 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[2-hydroxy-4-(6-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-16(2)9-5-4-8-14-24-18-12-13-19(20(22)15-18)21(23)17-10-6-3-7-11-17/h3,6-7,10-13,15-16,22H,4-5,8-9,14H2,1-2H3 |
Clé InChI |
HLVLKTYUBIGFFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)

![(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B13976279.png)



![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)


